4-bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide 4-bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 313531-82-7
VCID: VC21342191
InChI: InChI=1S/C10H8BrN3OS/c1-6-13-14-10(16-6)12-9(15)7-2-4-8(11)5-3-7/h2-5H,1H3,(H,12,14,15)
SMILES: CC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)Br
Molecular Formula: C10H8BrN3OS
Molecular Weight: 298.16 g/mol

4-bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide

CAS No.: 313531-82-7

Cat. No.: VC21342191

Molecular Formula: C10H8BrN3OS

Molecular Weight: 298.16 g/mol

* For research use only. Not for human or veterinary use.

4-bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide - 313531-82-7

Specification

CAS No. 313531-82-7
Molecular Formula C10H8BrN3OS
Molecular Weight 298.16 g/mol
IUPAC Name 4-bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
Standard InChI InChI=1S/C10H8BrN3OS/c1-6-13-14-10(16-6)12-9(15)7-2-4-8(11)5-3-7/h2-5H,1H3,(H,12,14,15)
Standard InChI Key WRTPVZMOUBYPJD-UHFFFAOYSA-N
SMILES CC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)Br
Canonical SMILES CC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)Br

Introduction

Structural Features and Molecular Characteristics

Key Structural Components and Properties

The molecular formula of 4-bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide can be represented as C10H8BrN3OS, which is similar to the formula of related compounds in the chemical database . Based on structural similarities with documented compounds, its expected molecular weight would be approximately 298 g/mol. The molecule features several functional groups that contribute to its chemical properties:

Structural ComponentDescriptionContribution to Properties
4-Bromophenyl groupAromatic ring with bromine at para positionLipophilicity, potential for halogen bonding
Amide linkage (-CONH-)Connecting groupHydrogen bonding, stability, rigidity
1,3,4-Thiadiazole ringFive-membered heterocycleBioactivity, hydrogen bonding, stability
Methyl groupAttached to the thiadiazole ringLipophilicity, steric effects

Physicochemical Properties

The physical and chemical properties of 4-bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide can be inferred from similar compounds such as 5-bromo-2-methyl-N-(1,3,4-thiadiazol-2-yl)benzamide and N-(5-bromo-4-methyl-1,3-thiazol-2-yl)acetamide . Expected properties include:

  • Physical state: Likely a crystalline solid at room temperature

  • Solubility: Limited water solubility, but likely soluble in organic solvents like dichloromethane, ethyl acetate, and dimethylformamide

  • Stability: Generally stable under normal conditions, but potentially sensitive to strong acids or bases

  • Melting point: Estimated to be between 180-230°C based on similar thiadiazole derivatives

Related Compounds and Structural Analogs

Comparison with Similar Thiadiazole Derivatives

Several structurally related compounds provide insights into the properties of 4-bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide:

CompoundStructural RelationshipKey Differences
5-bromo-2-methyl-N-(1,3,4-thiadiazol-2-yl)benzamidePositional isomerBromine at position 5 of the phenyl ring; methyl at position 2
N-(5-bromo-4-methyl-1,3-thiazol-2-yl)acetamideRelated heterocycleContains thiazole instead of thiadiazole; acetyl instead of bromophenyl
5-Bromo-1,3,4-thiadiazol-2-amineSimpler precursorLacks the benzamide portion; has amino group instead of benzamide
2-Bromo-5-methyl-1,3,4-thiadiazolePotential precursorLacks the benzamide portion; has bromine directly on thiadiazole ring

Structure-Activity Relationships

Based on knowledge of similar thiadiazole derivatives, several structure-activity relationships can be predicted:

  • The 1,3,4-thiadiazole ring often confers biological activity, particularly antimicrobial, antifungal, and anticancer properties

  • The 4-bromophenyl group may enhance lipophilicity and membrane permeability, potentially improving bioavailability

  • The amide linkage provides hydrogen bonding sites for interactions with biological targets

  • The methyl substituent on the thiadiazole ring can influence the electronic distribution and reactivity of the heterocyclic system

StepReagentsConditionsIntermediate/Product
Activation of carboxylic acid4-bromobenzoic acid, SOCl2 or EDC/HOBtRoom temperature, 2-4 hours4-bromobenzoyl chloride or activated ester
Amide formationActivated acid derivative, 2-amino-5-methyl-1,3,4-thiadiazole, base (e.g., Et3N, DIPEA)0°C to room temperature, 12-24 hours4-bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
PurificationChromatography, recrystallizationVarious solvents (e.g., ethyl acetate/hexanes)Pure final product

Similar compounds have been synthesized using DMF as solvent with bases like DIPEA, as seen in the preparation of N-(2-amino-1,3,4-thiadiazol-5-yl)proline tert-butyl ester .

Analytical Characterization and Spectroscopic Properties

Spectroscopic Profile

Based on the structural features and data from similar compounds, the expected spectroscopic properties of 4-bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide would include:

NMR Spectroscopy

The predicted 1H NMR spectrum would likely show:

  • A singlet at approximately δ 2.5-2.7 ppm for the methyl group on the thiadiazole ring

  • Two doublets with characteristic coupling constants (~8-9 Hz) for the para-substituted aromatic ring protons at ~δ 7.6-8.0 ppm

  • A broad singlet for the amide NH proton at ~δ 10-12 ppm

Mass Spectrometry

The expected mass spectrometry profile would include:

  • Molecular ion peak at m/z ≈ 298 [M+H]+ with characteristic bromine isotope pattern

  • Fragment ions corresponding to the loss of bromine and cleavage of the amide bond

Analytical Methods for Identification

For identification and quality control of 4-bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide, several analytical techniques would be valuable:

Analytical TechniqueInformation ProvidedExpected Results
HPLCPurity assessmentRetention time dependent on column and conditions
LC-MSIdentity confirmationMolecular ion at m/z ≈ 298 [M+H]+
IR SpectroscopyFunctional group identificationStrong C=O stretching at ~1650-1680 cm-1; N-H stretching at ~3200-3300 cm-1
Elemental AnalysisComposition verificationC, H, N, S percentages matching the calculated values

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